4-ChlorophenethylZinc chloride
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Overview
Description
4-ChlorophenethylZinc chloride is an organozinc compound with the molecular formula C₈H₈Cl₂Zn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ChlorophenethylZinc chloride generally involves the reaction of 4-chlorophenethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Chlorophenethyl bromide+Zn→4-ChlorophenethylZinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ChlorophenethylZinc chloride undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, replacing halogen atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are employed for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenyl ketone or alcohol.
Reduction: Formation of 4-chlorophenethyl hydrocarbon.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
4-ChlorophenethylZinc chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ChlorophenethylZinc chloride involves the formation of organozinc intermediates, which are highly reactive and can participate in various chemical transformations. These intermediates can undergo nucleophilic addition to electrophiles, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the subsequent formation of carbon-zinc bonds.
Comparison with Similar Compounds
Similar Compounds
- PhenethylZinc chloride
- 4-BromophenethylZinc chloride
- 4-MethylphenethylZinc chloride
Comparison
4-ChlorophenethylZinc chloride is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different electronic and steric properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C8H8Cl2Zn |
---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-chloro-4-ethylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C8H8Cl.ClH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
UGSAUOZZMHPPLX-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1=CC=C(C=C1)Cl.Cl[Zn+] |
Origin of Product |
United States |
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